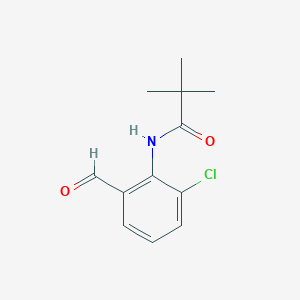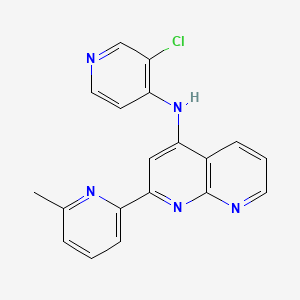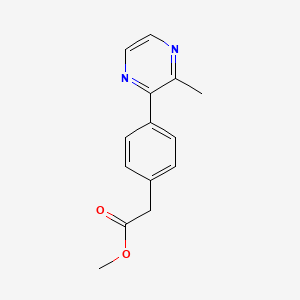
Methyl 2-(4-(3-methylpyrazin-2-yl)phenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-(3-methylpyrazin-2-yl)phenyl)acetate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a methyl group attached to a pyrazine ring and a phenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(3-methylpyrazin-2-yl)phenyl)acetate typically involves the following steps:
Formation of 3-methylpyrazine-2-carboxylic acid: : This can be achieved through the cyclization of appropriate precursors under acidic conditions.
Conversion to the corresponding phenyl acetic acid derivative: : This involves a Friedel-Crafts acylation reaction where the phenyl group is introduced.
Esterification: : The phenyl acetic acid derivative is then esterified using methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods
In an industrial setting, the production process may involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as column chromatography or crystallization may be employed to achieve the desired product quality.
化学反应分析
Types of Reactions
Methyl 2-(4-(3-methylpyrazin-2-yl)phenyl)acetate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophiles such as amines or halides can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.
Major Products Formed
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alcohols.
Substitution: : Various substituted pyrazines or phenyl derivatives.
科学研究应用
Methyl 2-(4-(3-methylpyrazin-2-yl)phenyl)acetate: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials or chemical processes.
作用机制
The mechanism by which Methyl 2-(4-(3-methylpyrazin-2-yl)phenyl)acetate exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.
相似化合物的比较
Methyl 2-(4-(3-methylpyrazin-2-yl)phenyl)acetate: can be compared with other similar compounds such as:
Methyl 2-(4-(2-methylpyrazin-3-yl)phenyl)acetate
Methyl 2-(4-(2,3-dimethylpyrazin-5-yl)phenyl)acetate
Methyl 2-(4-(3-methylpyridin-2-yl)phenyl)acetate
属性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC 名称 |
methyl 2-[4-(3-methylpyrazin-2-yl)phenyl]acetate |
InChI |
InChI=1S/C14H14N2O2/c1-10-14(16-8-7-15-10)12-5-3-11(4-6-12)9-13(17)18-2/h3-8H,9H2,1-2H3 |
InChI 键 |
CETMRIRZMMVFFP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN=C1C2=CC=C(C=C2)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


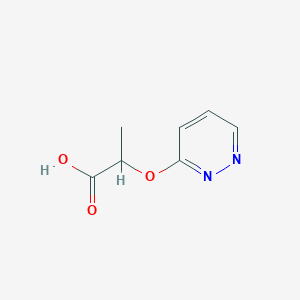
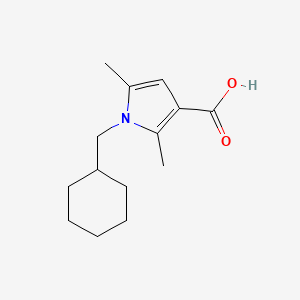
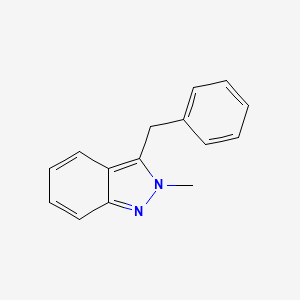
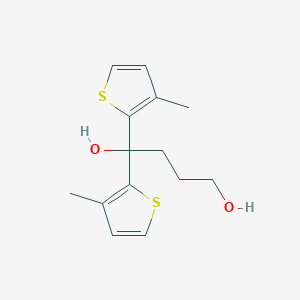
![[2-Hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propyl] octadec-9-enoate](/img/structure/B15356078.png)
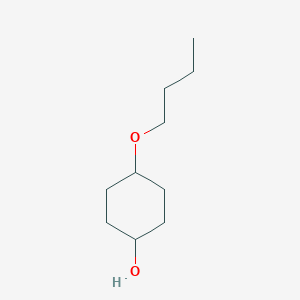
![N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide](/img/structure/B15356088.png)

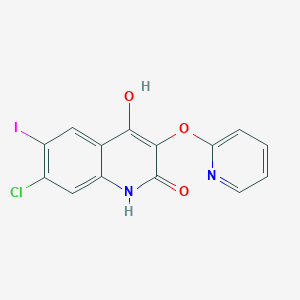
![4-[(4-Bromophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B15356101.png)
![4-[3,5-bis(1-methylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-dimethyl-2,5-Cyclohexadien-1-one](/img/structure/B15356103.png)
![Tert-butyl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B15356124.png)
